3,4-Diaminoanisole (CAS 102-51-2): A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
3,4-Diaminoanisole (CAS 102-51-2): A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,4-Diaminoanisole (4-methoxy-o-phenylenediamine), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's essential properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Core Chemical and Physical Properties
3,4-Diaminoanisole is an aromatic amine characterized by a methoxy group and two adjacent amino groups on a benzene ring. This unique substitution pattern dictates its chemical reactivity and makes it a valuable precursor in various synthetic applications.
Physicochemical Data Summary
The fundamental physicochemical properties of 3,4-Diaminoanisole are critical for its appropriate handling, storage, and use in experimental design.
| Property | Value |
| CAS Number | 102-51-2 |
| IUPAC Name | 4-methoxybenzene-1,2-diamine |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Grey, brown, or purple crystalline or fused solid |
| Melting Point | 46-48 °C |
| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg |
| Solubility | Soluble in dimethyl sulfoxide and methanol.[1] |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 161.7 ± 16.0 °C |
Spectroscopic Profile
| Spectroscopy | Expected Key Features |
| ¹H NMR | Signals for aromatic protons (typically in the 6.0-7.0 ppm range), two distinct amino group protons (broad singlets), and a sharp singlet for the methoxy group protons (around 3.7-3.9 ppm). |
| ¹³C NMR | Resonances for the six aromatic carbons (with those bonded to nitrogen and oxygen appearing at lower field, ~130-150 ppm, and others at higher field, ~100-120 ppm) and the methoxy carbon (around 55 ppm). |
| IR (Infrared) | Characteristic N-H stretching bands for the primary amine groups (a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹) and methyl group (<3000 cm⁻¹), C-O stretching for the ether linkage (~1250 cm⁻¹), and aromatic C=C bending vibrations (1500-1600 cm⁻¹).[2][3][4][5] |
Synthesis of 3,4-Diaminoanisole: A Validated Protocol
The most common and efficient route for the synthesis of 3,4-Diaminoanisole is the catalytic hydrogenation of its nitro precursor, 4-methoxy-2-nitroaniline. This method is favored for its high yield and purity.[6][7]
Synthetic Workflow Diagram
Caption: Catalytic hydrogenation workflow for 3,4-Diaminoanisole synthesis.
Step-by-Step Experimental Protocol
This protocol is based on established methods for the reduction of aromatic nitro compounds.[6][7]
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Reactor Charging: In a high-pressure autoclave, dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as methanol. The solvent-to-substrate ratio is typically maintained between 1.5:1 and 3:1 by weight.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) to the solution.
-
Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 1.0-4.0 MPa and heat to a temperature of 65-85 °C with efficient stirring.
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
The crude 3,4-Diaminoanisole can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.
-
Expertise-Driven Rationale: The use of a palladium catalyst is crucial for the efficient reduction of the nitro group to an amine. The reaction is performed under pressure to ensure a sufficient concentration of hydrogen for the reaction to proceed to completion. The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions.
Applications in Research and Development
3,4-Diaminoanisole is a versatile building block, primarily utilized in the synthesis of heterocyclic compounds that are of interest in medicinal chemistry and materials science.
Precursor for Benzimidazole Synthesis
The ortho-diamine functionality of 3,4-Diaminoanisole makes it an ideal starting material for the synthesis of substituted benzimidazoles. This class of compounds is a common scaffold in many pharmaceutically active molecules. The synthesis typically involves the condensation of 3,4-Diaminoanisole with aldehydes or carboxylic acids (or their derivatives).
Caption: Synthesis of benzimidazoles from 3,4-Diaminoanisole.
Intermediate in Dye Manufacturing
Historically, aromatic diamines have been used as intermediates in the production of dyes. While the use of many of these compounds in consumer products has been curtailed due to safety concerns, they remain important in industrial applications.
Safety and Handling Protocols
3,4-Diaminoanisole is a hazardous chemical and requires strict adherence to safety protocols.
-
Hazard Classification: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified the related compound 2,4-Diaminoanisole as "possibly carcinogenic to humans (Group 2B)".[8] While a specific classification for 3,4-Diaminoanisole was not found, it is prudent to handle it as a potential carcinogen. The U.S. National Toxicology Program has listed 2,4-diaminoanisole as "reasonably anticipated to be a human carcinogen".[8]
-
Handling: All manipulations of 3,4-Diaminoanisole should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to air and moisture and should be stored under an inert atmosphere if possible.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1]
Self-Validating Safety Workflow:
-
Pre-Handling Review: Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Engineering Controls: Ensure the fume hood is functioning correctly.
-
PPE Adherence: Wear appropriate and properly fitting PPE.
-
Containment: Perform all transfers and weighing within the fume hood to prevent exposure to dust.
-
Waste Disposal: Dispose of all contaminated waste in designated hazardous waste containers in accordance with institutional and local regulations.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
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Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 4-Chloro-m-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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Michigan State University. (n.d.). IR Chart. Retrieved from [Link]
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Analytical Standard Solutions (A2S). (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
National Toxicology Program. (2021, December 21). 4-Chloro-o-phenylenediamine. 15th Report on Carcinogens. Retrieved from [Link]
Sources
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